Mollisorin A
Overview
Description
Mollisorin A is a natural product derived from the plant Ophryosporus lorentzii. It belongs to the class of sesquiterpenoids, which are known for their diverse biological activities. The molecular formula of this compound is C20H26O5, and it has a molecular weight of 346.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Mollisorin A is primarily extracted from the aerial parts of Ophryosporus lorentzii. The extraction process involves the use of organic solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The compound is then purified using chromatographic techniques to achieve high purity levels.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the extraction and purification methods used in laboratory settings can be scaled up for industrial purposes. The use of high-performance liquid chromatography (HPLC) and other advanced purification techniques ensures the production of this compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Mollisorin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Halogenation and other substitution reactions can be carried out using reagents like bromine and chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Mollisorin A has a wide range of scientific research applications, including:
Chemistry: this compound is used as a reference standard in analytical chemistry for the identification and quantification of sesquiterpenoids.
Mechanism of Action
The mechanism of action of Mollisorin A involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating key signaling pathways, including those involved in inflammation and oxidative stress. This compound has been shown to inhibit the activity of certain enzymes and proteins, leading to its observed biological effects .
Comparison with Similar Compounds
- Eupachinilides A-J
- Mollisorin B
- Eupachifolin D
- Budlein B
- 8 beta-(4’-hydroxytiglyloxy)-2 beta-hydroxy-1 alpha H,5 alpha H,6 beta H,7 alpha H-guai-3,10 (14),11 (13)-trien-6,12-olide
Mollisorin A’s unique properties and diverse applications make it a valuable compound for scientific research and industrial development.
Properties
IUPAC Name |
[(3aR,4R,6E,8S,10E,11aR)-8-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-2-methylbut-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O5/c1-6-13(4)19(22)24-16-9-11(2)7-15(21)8-12(3)10-17-18(16)14(5)20(23)25-17/h6-7,10,15-18,21H,5,8-9H2,1-4H3/b11-7+,12-10+,13-6+/t15-,16-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRXWIPMUJNME-AJTAUGFJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1CC(=CC(CC(=CC2C1C(=C)C(=O)O2)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)O[C@@H]1C/C(=C/[C@H](C/C(=C/[C@@H]2[C@@H]1C(=C)C(=O)O2)/C)O)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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